molecular formula C13H27N3O2 B1276261 1-Boc-4-(4-aminobutyl)piperazine CAS No. 745048-07-1

1-Boc-4-(4-aminobutyl)piperazine

Cat. No.: B1276261
CAS No.: 745048-07-1
M. Wt: 257.37 g/mol
InChI Key: ZVLALOSAKAKWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(4-aminobutyl)piperazine, also known as tert-butyl 4-(4-aminobutyl)piperazine-1-carboxylate, is a versatile chemical compound with the molecular formula C13H27N3O2 and a molecular weight of 257.37 g/mol. This compound is widely used in various fields of scientific research due to its unique chemical structure and biological activity.

Preparation Methods

The synthesis of 1-Boc-4-(4-aminobutyl)piperazine typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate . recent advancements have introduced a more efficient synthetic route using diethylamine as a starting material. This method involves three key steps: chlorination, Boc protection, and cyclization . The process begins with the reaction of diethylamine with a chlorinating agent to produce di(2-chloroethyl)amine, followed by Boc protection and cyclization to yield this compound . This approach results in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact, making it suitable for industrial applications .

Chemical Reactions Analysis

1-Boc-4-(4-aminobutyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Often carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions include piperazinyl amides and derivatives with dual receptor affinities, such as 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones .

Scientific Research Applications

1-Boc-4-(4-aminobutyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a key intermediate in the synthesis of biologically active compounds, including piperazinyl amides.

    Biology: Employed in the study of receptor binding affinities, particularly for D2 and 5-HT1A receptors.

    Medicine: Integral in the development of therapeutic agents aimed at treating psychiatric disorders.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-aminobutyl)piperazine involves its interaction with molecular targets such as D2 and 5-HT1A receptors . By binding to these receptors, the compound modulates their activity, leading to various pharmacological effects. The specific pathways involved in these interactions are still under investigation, but the compound’s ability to influence receptor binding affinities makes it a valuable tool in drug development .

Comparison with Similar Compounds

1-Boc-4-(4-aminobutyl)piperazine can be compared with other similar compounds, such as:

    1-Boc-4-(4-aminophenyl)piperazine: Used in agrochemical, pharmaceutical, and dyestuff applications.

    1-Boc-piperazine: A crucial intermediate in the synthesis of biologically active compounds.

The uniqueness of this compound lies in its ability to serve as a versatile intermediate in the synthesis of compounds with dual receptor affinities, making it particularly valuable in the development of therapeutic agents .

Properties

IUPAC Name

tert-butyl 4-(4-aminobutyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-5-4-6-14/h4-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLALOSAKAKWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403530
Record name 1-Boc-4-(4-aminobutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745048-07-1
Record name 1,1-Dimethylethyl 4-(4-aminobutyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745048-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-4-(4-aminobutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Amino-butyl)-piperazine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.